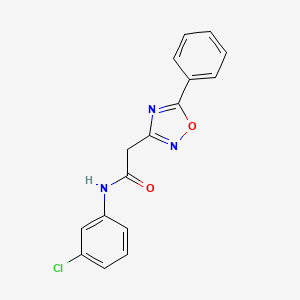
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a phenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with a carboxylic acid chloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Attachment of the Chlorophenyl Group: : The chlorophenyl group can be introduced via a nucleophilic substitution reaction. For instance, 3-chloroaniline can react with an appropriate acylating agent to form the desired amide linkage.
-
Final Assembly: : The final step involves coupling the oxadiazole intermediate with the chlorophenyl derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of hydroxylated or quinone derivatives.
-
Reduction: : Reduction reactions can target the oxadiazole ring or the amide linkage, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Hydroxylated derivatives or quinones.
Reduction: Amine derivatives or ring-opened products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for studying the effects of halogenated aromatic compounds on biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and therapeutic applications.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers, coatings, or electronic components, due to its stability and functional groups.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The chlorophenyl and oxadiazole groups can facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-chlorophenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with a methyl group instead of a phenyl group.
N-(3-chlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide: Similar structure but with a different oxadiazole isomer.
N-(4-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide: Similar structure but with the chlorine atom in a different position on the phenyl ring.
Uniqueness
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity, binding properties, and overall stability. This makes it a valuable compound for exploring new chemical and biological phenomena.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-7-4-8-13(9-12)18-15(21)10-14-19-16(22-20-14)11-5-2-1-3-6-11/h1-9H,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLKHXASYXIZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-{1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5241473.png)
![2-[3-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5241490.png)
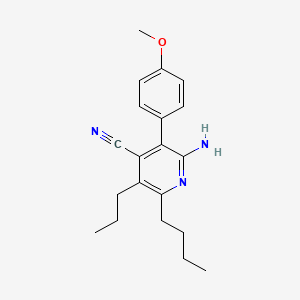
![N-[1-(3,4-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5241516.png)
![[3-(4-bromophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B5241524.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5241532.png)
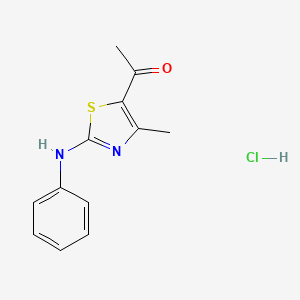
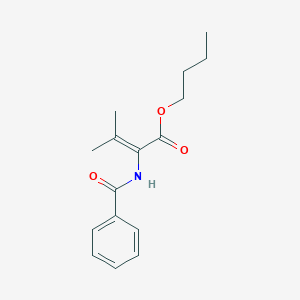
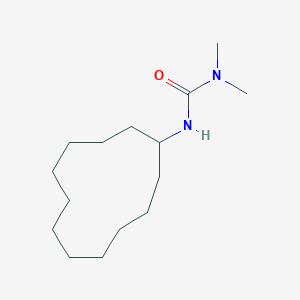
![2-[4-cyclobutyl-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5241569.png)
![N-(2-nitrophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B5241577.png)
![3-(3,4-dimethoxyphenyl)-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5241578.png)
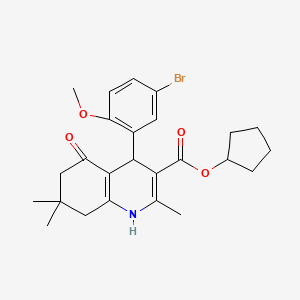
![[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B5241594.png)
